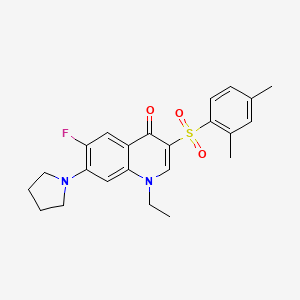

2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide” is a complex organic molecule. It contains an indazole group, which is a type of nitrogen-containing heterocycle, and an isonicotinamide group, which is a derivative of pyridine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole ring and an isonicotinamide group. The cyclopropylmethoxy group would likely be attached to the 2-position of the indazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the indazole and isonicotinamide groups could potentially influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Anticancer Properties

The compound’s structural features suggest potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, investigating its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer-related signaling pathways. Further studies are needed to validate its efficacy and safety for clinical use .

Kinase Inhibition

Given its pyridine-isonicotinamide scaffold, this compound may act as a kinase inhibitor. Kinases play crucial roles in cellular signaling, and inhibiting specific kinases can modulate various cellular processes. Researchers have examined its selectivity against specific kinases and its potential therapeutic applications in diseases related to kinase dysregulation .

Anti-Inflammatory Activity

The cyclopropylmethoxy group and indazole moiety suggest anti-inflammatory properties. Investigations have explored its effects on inflammatory pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Understanding its anti-inflammatory mechanisms could lead to novel treatments for inflammatory diseases .

Neuroprotection and Neurodegenerative Diseases

The compound’s isonicotinamide core hints at neuroprotective potential. Researchers have studied its effects on neuronal cell viability, oxidative stress, and neuroinflammation. It may hold promise in conditions like Alzheimer’s disease, Parkinson’s disease, or ischemic stroke .

Metabolic Disorders

Considering its structural resemblance to nicotinamide, investigations have explored its impact on metabolic pathways. It may influence glucose metabolism, lipid homeostasis, or mitochondrial function. Researchers aim to uncover its role in diabetes, obesity, or metabolic syndrome .

Cardiovascular Applications

The compound’s cardiovascular effects remain an area of interest. Researchers have investigated its impact on blood vessels, platelet aggregation, and cardiac function. It may have implications for hypertension, thrombosis, or heart failure .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-N-(1-methylindazol-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-22-16-5-4-15(8-14(16)10-20-22)21-18(23)13-6-7-19-17(9-13)24-11-12-2-3-12/h4-10,12H,2-3,11H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHLSIKDXZSDPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)OCC4CC4)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)

![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-methoxyphenyl)methanone](/img/structure/B2366730.png)

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)